REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[H][H].[N+:15]([C:18]1[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1)([O-:17])=[O:16]>CN(C=O)C.O>[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[CH:10][CH:11]=2)[N:6]([S:24]([C:21]2[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:23][CH:22]=2)(=[O:25])=[O:26])[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
535 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=CN=CC=C21
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
662 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed to RT
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The solution was poured
|
Type
|
STIRRING
|
Details
|
rapidly stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The resulting brown solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C.
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
This crude material was purified by FlashMaster II
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DCM:methanol (1:1)
|
Type
|
ADDITION
|
Details
|
This was added to the top of a 20 g silica SPE cartridge that
|
Type
|
WASH
|
Details
|
was subsequently eluted with 0-50% ethyl acetate
|
Type
|
WAIT
|
Details
|
cyclohyexane over 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C2=CN=CC=C21)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |